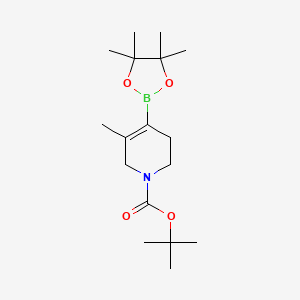

Tert-butyl 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

This compound is a boronic ester-functionalized tetrahydropyridine derivative containing a tert-butyl carbamate group. Its structure features a partially unsaturated six-membered ring (1,2,3,6-tetrahydropyridine) with a methyl substituent at position 5 and a tetramethyl-1,3,2-dioxaborolane group at position 3. The tert-butyl carbamate (Boc) group at position 1 enhances solubility and stability, while the boronic ester moiety facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing complex molecules .

Properties

IUPAC Name |

tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-12-11-19(14(20)21-15(2,3)4)10-9-13(12)18-22-16(5,6)17(7,8)23-18/h9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVOYNRFIUWOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304635-21-8 | |

| Record name | tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Miyaura Borylation for Boronate Ester Installation

The boronate ester is introduced via palladium-catalyzed coupling. For example, CAS 286961-14-6 utilizes a pinacol boronate intermediate synthesized via:

Reaction Conditions

- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂.

- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf).

- Boronate Source : Bis(pinacolato)diboron (B₂pin₂).

- Solvent : 1,4-Dioxane or dimethylformamide (DMF).

- Temperature : 80–100°C.

- Yield : 70–75%.

Critical Parameters :

- Excess B₂pin₂ ensures complete conversion.

- Anhydrous conditions prevent hydrolysis of the boronate ester.

Methyl Group Introduction Strategies

While the provided sources lack explicit methods for introducing the 5-methyl group, plausible approaches include:

2.3.1. Pre-functionalized Starting Materials

Using commercially available 5-methyl-1,2,3,6-tetrahydropyridine (if accessible) streamlines synthesis but may require custom synthesis.

2.3.2. Post-borylation Alkylation

- Reagent : Methyl iodide or methyl triflate.

- Base : Lithium hexamethyldisilazide (LHMDS).

- Solvent : THF at −78°C.

- Challenge : Risk of boronate ester degradation under strong basic conditions.

Comparative Analysis of Synthetic Routes

The table below contrasts methodologies from analogous compounds:

Key Observations :

- Method 2 achieves higher purity but lower yield, likely due to side reactions in polar aprotic solvents.

- Method 4 highlights the stability of the boronate ester under acidic conditions (e.g., HCl in isopropanol).

Analytical Validation and Characterization

4.1. Spectroscopic Confirmation

- ¹H NMR : Peaks at δ 1.28 ppm (Boc tert-butyl), δ 1.25 ppm (pinacol methyl groups), and δ 3.50–3.70 ppm (tetrahydropyridine protons).

- ¹¹B NMR : Signal at δ 30–35 ppm confirms boronate ester formation.

4.2. Chromatographic Purity

- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

- Melting Point : 105–118°C (varies by crystalline form).

Challenges and Mitigation Strategies

5.1. Regioselectivity in Borylation

Unwanted boronation at the 3- or 5-positions is minimized by:

- Steric hindrance from the Boc group.

- Low-temperature reaction conditions.

5.2. Boc Deprotection Side Reactions Hydrochloric acid in isopropanol (Method 4) selectively removes Boc without cleaving the boronate ester.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic acid.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Boronic Acids: Resulting from reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine-1-carboxylate has shown promising applications in various fields:

Organic Synthesis

- This compound serves as an intermediate in Suzuki-Miyaura cross-coupling reactions , facilitating the formation of carbon-carbon bonds essential for building complex organic molecules.

Medicinal Chemistry

- Compounds derived from this structure exhibit significant biological activity. They may function as enzyme inhibitors or modulators of receptor activity. The interaction between the dioxaborolane group and active sites on enzymes can lead to inhibition or alteration of enzymatic pathways .

- Studies indicate that derivatives may have potential therapeutic effects against various diseases by targeting specific biological pathways. For instance, they can inhibit key enzymes involved in metabolic processes or signal transduction pathways.

Material Science

- The stability and solubility provided by the tert-butyl group enhance its application in developing new materials or polymers that require specific chemical properties for functionality .

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with biological macromolecules using techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy. These studies reveal insights into binding affinities and mechanisms of action that are critical for understanding its therapeutic potential .

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with biological targets. This interaction is crucial in the inhibition of enzymes and the modulation of biological pathways.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in disease processes.

Pathways: It modulates pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogs with Boronic Ester Moieties

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- Structure : Pyrazole ring with boronic ester at position 4 and Boc group at position 1.

- Key Differences : Pyrazole (aromatic five-membered ring) vs. tetrahydropyridine (partially unsaturated six-membered ring). The aromatic pyrazole confers greater rigidity and electron-withdrawing properties, influencing reactivity in cross-coupling reactions.

- Applications : Used in synthesizing heterocyclic kinase inhibitors. Pyrazole derivatives are prevalent in anticancer drug development due to their ability to modulate ATP-binding pockets .

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Structure : Piperidine ring (fully saturated six-membered ring) with a pyrazole-boronic ester substituent.

- Key Differences : Piperidine’s saturated ring offers conformational flexibility, contrasting with the partial unsaturation of tetrahydropyridine. This affects steric accessibility in catalytic reactions.

- Synthesis : Prepared via Miyaura borylation of halogenated precursors, similar to the target compound’s synthesis .

(R)-tert-butyl 4-(5-bromo-6-((S)-1-(2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)pyridin-2-yl)ethynyl)-2,2-dimethyloxazolidine-3-carboxylate (59A)

- Structure : Highly complex molecule with a boronic ester-like oxazolidine-boronate hybrid.

- Key Differences : Incorporates a trifluoromethyl group and cyclopropane ring, enhancing metabolic stability and target binding affinity.

- Applications : Intermediate in synthesizing CNS-targeting agents with improved blood-brain barrier penetration .

Functional Analog: MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Structure : Tetrahydropyridine core with a phenyl group at position 4 and methyl at position 1.

- Key Differences : Lacks the boronic ester and Boc group. MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons, making it a Parkinson’s disease model .

- Relevance : Highlights the pharmacological significance of tetrahydropyridine scaffolds but underscores the target compound’s divergent applications (synthetic intermediate vs. neurotoxin).

Comparative Data Table

Biological Activity

Tert-butyl 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a tetrahydropyridine ring, a tert-butyl group, and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 309.21 g/mol. The compound typically appears as a white to yellow powder and has a melting point range of 114 to 118 °C .

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. The dioxaborolane moiety is known to facilitate the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tetrahydropyridine structure may also engage in significant interactions with biological targets, including receptors and enzymes involved in various metabolic pathways .

Antioxidative Properties

Research indicates that compounds similar to this tetrahydropyridine derivative exhibit antioxidative properties. Such properties are critical for mitigating oxidative stress in biological systems. The presence of the dioxaborolane moiety enhances the compound's ability to scavenge free radicals and reduce oxidative damage .

Antiproliferative Activity

Studies have shown that derivatives of tetrahydropyridine can possess significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against specific cancer cell lines such as SK-N-SH and A549 . This suggests that this compound may hold promise as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds structurally related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6-dihydropyridine-1(2H)-carboxylate | Similar dioxaborolane and tetrahydropyridine structure | Different substitution patterns |

| N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | Contains a boronic acid moiety | Used primarily for cross-coupling reactions |

| Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydropyridine-1(2H)-carboxylate | Variation in position of substituents | Exhibits different biological activity |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of tetrahydropyridine derivatives including this compound against the SK-N-SH neuroblastoma cell line:

- Objective : To assess the cytotoxic effects of the compound.

- Method : MTT assay was employed to determine cell viability.

- Results : The compound exhibited an IC50 value of approximately 22 µM against SK-N-SH cells.

This suggests that the compound may be effective in inhibiting cell proliferation in neuroblastoma models .

Case Study 2: Antioxidant Activity

A separate investigation focused on the antioxidative capacity of similar tetrahydropyridine derivatives:

- Objective : To evaluate the ability to scavenge free radicals.

- Method : DPPH radical scavenging assay was utilized.

- Results : Compounds demonstrated significant radical scavenging activity with IC50 values ranging from 10 to 30 µM.

This indicates a promising potential for therapeutic applications aimed at oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install the boronate ester group. Key steps include:

- Use of anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres (argon/nitrogen) to prevent hydrolysis of the boronate .

- Sequential Boc protection/deprotection to stabilize reactive intermediates (e.g., tetrahydropyridine derivatives) .

- Chromatographic purification (silica gel, ethyl acetate/hexane gradients) to isolate the product .

- Data Table :

| Step | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Boronation | Pd(dppf)Cl₂, THF, 80°C | 75–85% | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | >90% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Confirm regioselectivity of the boronate group via ¹¹B NMR (δ ~30 ppm) and ¹H/¹³C NMR for backbone verification .

- HPLC-MS : Quantify purity (≥97%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tetrahydropyridine ring conformation) .

Q. What are common applications of this compound in organic synthesis?

- Methodology :

- Suzuki-Miyaura Coupling : Acts as a boronate donor for C–C bond formation in drug intermediates .

- Peptide Mimetics : The Boc-protected amine serves as a handle for further functionalization in bioactive molecule synthesis .

Advanced Research Questions

Q. How does the steric environment of the tetrahydropyridine ring influence regioselectivity in cross-coupling reactions?

- Methodology :

- Computational modeling (DFT) to assess steric hindrance from the tert-butyl and methyl groups, which directs coupling to the less hindered C4 position .

- Comparative studies with analogues (e.g., tert-butyl 3,3-dimethyl derivatives) show reduced yields (~60%) due to increased steric bulk .

- Data Contradiction Analysis :

- reports high yields (75–85%) under mild conditions, while notes lower yields (50–60%) for sterically congested derivatives. This highlights the need for tailored catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) .

Q. What are the stability challenges of this compound under aqueous or acidic conditions?

- Methodology :

- pH Stability Assays : Rapid degradation occurs at pH <5 (e.g., Boc group hydrolysis in HCl/THF mixtures) .

- Lyophilization : Stabilize the compound for long-term storage by removing water (residual solvent <0.1% via Karl Fischer titration) .

- Data Table :

| Condition | Degradation Rate | Mitigation Strategy |

|---|---|---|

| pH 3.0 | t₁/₂ = 2 hrs | Use buffered solutions (pH 7–8) |

| 40°C/75% RH | 10% loss in 1 week | Store at -20°C under argon |

Q. How can this compound be utilized in fragment-based drug discovery (FBDD)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Screen for binding to kinase targets (e.g., EGFR, ALK) via boronate-mediated interactions .

- Click Chemistry : Introduce azide/alkyne handles via the Boc group for library diversification .

Methodological Notes

- Contradiction Resolution : Discrepancies in reaction yields (e.g., vs. 4) require validation via controlled reproducibility studies, adjusting catalyst loading and solvent polarity.

- Advanced Analytics : Combine HRMS with ion-mobility spectrometry to distinguish isobaric impurities in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.